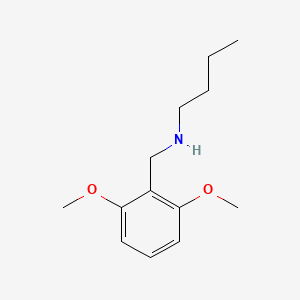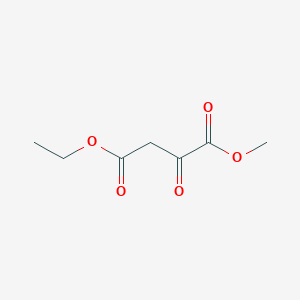
6-(Methoxycarbonyl)-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Methoxycarbonyl)-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid is an organic compound that belongs to the class of benzodioxines This compound is characterized by the presence of a methoxycarbonyl group and a carboxylic acid group attached to a benzodioxine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methoxycarbonyl)-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable dihydroxybenzene derivative with a methoxycarbonylating agent, followed by cyclization, can yield the desired compound. The reaction conditions typically involve the use of a catalyst and a solvent, such as dichloromethane or toluene, under reflux .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including temperature control, pressure regulation, and the use of high-purity reagents .
Análisis De Reacciones Químicas
Types of Reactions
6-(Methoxycarbonyl)-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Aplicaciones Científicas De Investigación
6-(Methoxycarbonyl)-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: The compound has potential therapeutic applications, including as a precursor for drug development targeting specific diseases.
Mecanismo De Acción
The mechanism of action of 6-(Methoxycarbonyl)-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 6-(Methoxycarbonyl)-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid include other benzodioxine derivatives, such as:
- 6-(Methoxycarbonyl)picolinic acid
- 6-(Methoxycarbonyl)-2-pyridinecarboxylic acid
Uniqueness
Its ability to undergo diverse chemical reactions and its utility in various scientific fields highlight its significance .
Propiedades
Fórmula molecular |
C11H10O6 |
|---|---|
Peso molecular |
238.19 g/mol |
Nombre IUPAC |
6-methoxycarbonyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid |
InChI |
InChI=1S/C11H10O6/c1-15-11(14)6-2-3-7-8(4-6)16-5-9(17-7)10(12)13/h2-4,9H,5H2,1H3,(H,12,13) |
Clave InChI |
DHPUXXITFSAORO-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC2=C(C=C1)OC(CO2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




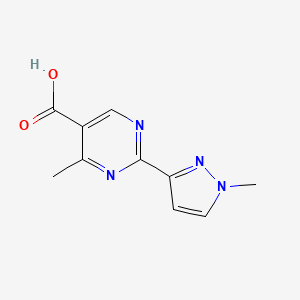
![5-[2-(4-Aminophenyl)ethylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13481389.png)
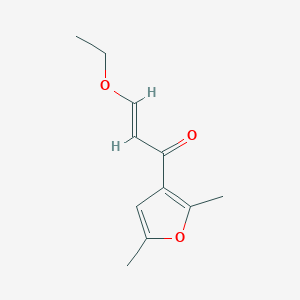
![1-{8-Fluoro-2-methylimidazo[1,2-a]pyridin-6-yl}ethan-1-one](/img/structure/B13481392.png)

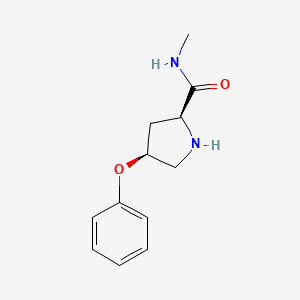
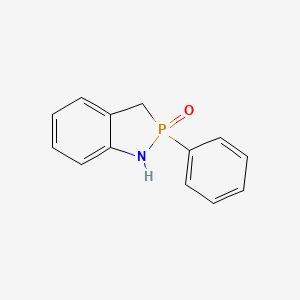

![4-(but-3-en-1-yl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid](/img/structure/B13481414.png)
